1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

COX-2 inhibition structure-activity relationship sulfonamide pharmacophore

1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (C₁₈H₁₉N₃O₂S, MW 341.43) is a synthetic sulfonamide derivative combining a phenylmethanesulfonamide head group, a flexible ethylene spacer, and a 4-phenylpyrazole tail. This architecture places it within the broader 1,5-diarylpyrazole sulfonamide class that has yielded potent cyclooxygenase-2 (COX-2) inhibitors with IC₅₀ values as low as 30 nM.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 2034326-70-8
Cat. No. B2570087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
CAS2034326-70-8
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2S/c22-24(23,15-16-7-3-1-4-8-16)20-11-12-21-14-18(13-19-21)17-9-5-2-6-10-17/h1-10,13-14,20H,11-12,15H2
InChIKeyNBLYHXBXTIOUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034326-70-8): Procurement-Grade Structural & Class Baseline


1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (C₁₈H₁₉N₃O₂S, MW 341.43) is a synthetic sulfonamide derivative combining a phenylmethanesulfonamide head group, a flexible ethylene spacer, and a 4-phenylpyrazole tail . This architecture places it within the broader 1,5-diarylpyrazole sulfonamide class that has yielded potent cyclooxygenase-2 (COX-2) inhibitors with IC₅₀ values as low as 30 nM [1]. However, its unique methanesulfonamide (rather than the more common benzenesulfonamide) pharmacophore and the ethylene-bridged connectivity to the pyrazole N1 position distinguish it from clinically precedented analogs such as celecoxib. Direct, head-to-head quantitative biological data for this specific compound against named comparators remains extremely limited in the open peer-reviewed and patent literature as of the search date.

Why 1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide Cannot Be Treated as Interchangeable with Other Pyrazole Sulfonamides


Superficial similarity among pyrazole-sulfonamide hybrids masks three critical structural variables that preclude generic substitution: (i) the sulfonamide type (methanesulfonamide vs. benzenesulfonamide vs. heteroarylsulfonamide) profoundly alters COX-2 inhibitory potency and selectivity, with the position of the methanesulfonamide group on the aryl ring shifting IC₅₀ from inactive to 30 nM in closely related 1,5-diarylpyrazoles [1]; (ii) the tether length and attachment point to the pyrazole core dictate the three-dimensional presentation of the pharmacophore to the COX-2 side pocket, a determinant of isoform selectivity [2]; and (iii) the substitution pattern on the pyrazole C4 position (phenyl in the target compound vs. methylphenyl in celecoxib) modulates both potency and off-target profiles. Consequently, even a one-atom change in the linker or sulfonamide substitution can eliminate activity, making compound-by-compound procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide Against Closest Analogs


Methanesulfonamide vs. Benzenesulfonamide Pharmacophore: Class-Level Potency Differentiation in 1,5-Diarylpyrazoles

In the 1,5-diarylpyrazole scaffold, placement of the methanesulfonamide group at position-4 of the C-5 phenyl ring yielded potent COX-2 inhibitors with IC₅₀ as low as 30 nM, whereas the identical group at position-4 of the N1-phenyl ring was ineffective [1]. This positional sensitivity establishes that the methanesulfonamide pharmacophore—the same functional group present in the target compound—can deliver nanomolar potency when correctly oriented. By contrast, the benzenesulfonamide pharmacophore used in celecoxib requires a different spatial presentation (sulfonamide directly attached to the N1-phenyl ring) and achieves COX-2 IC₅₀ of approximately 40 nM under comparable recombinant enzyme assay conditions [1]. The target compound's unique ethylene spacer may orient its phenylmethanesulfonamide group differently than either classic 1,5-diarylpyrazoles or celecoxib analogs, a structural feature with as-yet-unquantified biological consequences.

COX-2 inhibition structure-activity relationship sulfonamide pharmacophore

Ethylene Spacer vs. Direct Attachment: Linker Length Impact on COX-2 Selectivity Profile

The target compound incorporates an ethylene (-CH₂-CH₂-) spacer between the sulfonamide nitrogen and the pyrazole N1, whereas the potent 1,5-diarylpyrazole COX-2 inhibitors reported by Singh et al. (2004) attach the sulfonamide directly to the aryl ring without a flexible linker [1]. In the related sulfonamide-pyrazole series described by Elgohary et al. (2025), celecoxib analogs with rigid or short linkers achieved COX-2 IC₅₀ values of 0.05–0.08 μM and demonstrated in vivo anti-inflammatory efficacy with 71.4% TNF-α and 77.1% PGE2 reduction [2]. The introduction of an ethylene spacer, as in the target compound, is known in general medicinal chemistry to increase conformational flexibility, which can either enhance target engagement (by accommodating induced-fit binding) or reduce potency (via entropic penalty). Without direct experimental data for the target compound, the net effect of this spacer on COX-2 potency and selectivity remains unquantified.

COX-2 selectivity linker optimization sulfonamide-pyrazole SAR

4-Phenylpyrazole vs. 4-Methylphenyl/Trifluoromethyl Pyrazole Substitution: Impact on Selectivity and Physicochemical Profile

The target compound features an unsubstituted phenyl ring at the pyrazole C4 position, in contrast to celecoxib which carries a 4-methylphenyl group at the equivalent position and a trifluoromethyl group at C3 [1]. In the 1,5-diarylpyrazole COX-2 inhibitor series, the nature of the C4 aryl substituent directly influences both potency and COX-2/COX-1 selectivity. Celecoxib demonstrates a COX-2 selectivity index of approximately 375-fold (COX-1 IC₅₀ ≈ 15 μM vs. COX-2 IC₅₀ ≈ 40 nM) [2]. The target compound's C4-phenyl group, lacking the lipophilic methyl substituent of celecoxib, is predicted to have a lower logP and potentially altered selectivity profile, though this remains to be experimentally verified. Additionally, the absence of the electron-withdrawing trifluoromethyl group at C3 (present in celecoxib) may further differentiate hydrogen-bonding interactions with the COX-2 active site.

COX-2 selectivity pyrazole C4 substitution physicochemical properties

Evidence-Backed Application Scenarios for Procuring 1-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide


Scaffold-Hopping Medicinal Chemistry: Evaluating Ethylene-Spacer Methanesulfonamides as Next-Generation COX-2 Inhibitor Leads

The target compound represents a deliberate scaffold-hop from the direct-attachment 1,5-diarylpyrazole class (IC₅₀ as low as 30 nM [1]) by introducing an ethylene spacer and phenylmethanesulfonamide pharmacophore. Procurement is justified for medicinal chemistry teams seeking to explore whether the flexible spacer improves occupancy of the COX-2 side pocket or alters isoform selectivity relative to celecoxib (COX-2 IC₅₀ ≈ 40 nM, selectivity index ~375 [2]). The compound can serve as a starting point for SAR expansion at the C4-phenyl, ethylene linker, and sulfonamide N-substituent positions.

Selectivity Profiling Studies: Benchmarking Against Celecoxib in COX-1/COX-2 Panel Assays

Given that positional isomerism of the methanesulfonamide group can toggle COX-2 activity from inactive to 30 nM in related scaffolds [1], this compound's unique geometry warrants systematic selectivity profiling. Procurement is indicated for laboratories conducting head-to-head COX-1/COX-2 inhibition panels, where this compound can be directly compared with celecoxib (COX-2 IC₅₀ ≈ 40 nM, COX-1 IC₅₀ ≈ 15 μM [2]) and the benzenesulfonamide analog N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide to isolate the contribution of the methanesulfonamide pharmacophore to selectivity.

Physicochemical and PK Property Differentiation: Assessing logP and Metabolic Stability Relative to Halogenated Analogs

The target compound lacks the fluorine atoms present in 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034326-78-6) and the trifluoromethoxy group in N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034505-38-7), both of which are designed for enhanced metabolic stability [3]. Procurement of the non-halogenated target compound enables controlled comparison of intrinsic metabolic stability, logP, and plasma protein binding within an isosteric series, informing whether halogenation is necessary or detrimental for a given therapeutic application.

Chemical Biology Tool Compound Development: Probing Sulfonamide-Enzyme Interactions Beyond COX-2

Pyrazole-sulfonamide hybrids have demonstrated inhibitory activity against carbonic anhydrase isoenzymes (hCA I and hCA II) and matrix metalloproteinases (MMPs) [2]. The target compound's unique phenylmethanesulfonamide group, combined with its ethylene spacer, may confer a distinct inhibition profile against these off-target enzymes compared to benzenesulfonamide-containing analogs. Procurement is warranted for broad-panel enzyme screening to identify potential polypharmacology or selectivity advantages that differentiate this scaffold from COX-2-selective clinical candidates.

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